2-Methyl-6-((trimethylsilyl)ethynyl)pyridine

概要

説明

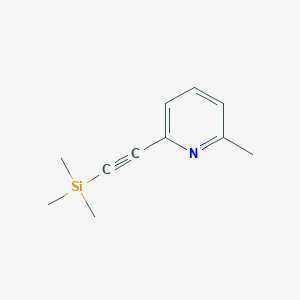

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine is an organic compound that features a pyridine ring substituted with a methyl group at the second position and a trimethylsilyl-ethynyl group at the sixth position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine typically involves the Sonogashira cross-coupling reaction. This reaction is performed by reacting 2-methyl-6-iodopyridine with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira cross-coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine can undergo various chemical reactions, including:

Oxidation: The trimethylsilyl group can be oxidized to form a hydroxyl group.

Reduction: The ethynyl group can be reduced to an ethyl group.

Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Formation of 2-Methyl-6-((hydroxy)ethynyl)pyridine.

Reduction: Formation of 2-Methyl-6-((ethyl)pyridine.

Substitution: Formation of various substituted pyridines depending on the reagent used.

科学的研究の応用

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzyme studies.

作用機序

The mechanism of action of 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can act as a protecting group, allowing the compound to interact selectively with its target. The ethynyl group can participate in π-π interactions, enhancing the binding affinity of the compound to its target. These interactions can modulate the activity of the target molecule, leading to various biological effects .

類似化合物との比較

Similar Compounds

- 2-Methyl-6-((phenylethynyl)pyridine

- 2-Methyl-6-((tert-butyldimethylsilyl)ethynyl)pyridine

- 2-Methyl-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine

Uniqueness

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes the compound more volatile and amenable to analysis by techniques such as gas chromatography and mass spectrometry. Additionally, the trimethylsilyl group can serve as a temporary protecting group during chemical synthesis, allowing for selective functionalization of the molecule .

生物活性

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine, identified by CAS No. 656800-40-7, is a pyridine derivative that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings, including its mechanisms of action, biochemical properties, and relevant case studies.

Target of Action

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It functions as an antagonist for metabotropic glutamate receptors (mGluRs), particularly the mGlu5 subtype, which is involved in several neurological processes. This interaction can modulate neurotransmitter release and influence synaptic plasticity, thereby impacting cognitive functions and mood regulation .

Mode of Action

The compound's mode of action involves binding to the allosteric site of mGlu5 receptors, leading to inhibition of receptor activity. This mechanism is significant in developing treatments for neurological disorders such as anxiety and depression . Moreover, its structural modifications enhance its binding affinity and selectivity towards these receptors, which is crucial for minimizing side effects associated with non-selective agents .

Biochemical Pathways

Research indicates that this compound influences multiple biochemical pathways. It has been shown to affect signaling cascades involving phospholipase C and protein kinase C, which are vital in various cellular responses including proliferation and apoptosis. The compound's ability to modulate these pathways suggests potential applications in cancer therapy and neuroprotection.

Cellular Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of cell viability in human breast cancer cells (MCF-7) with an IC50 value indicating potent anti-proliferative activity. Additionally, it influences cellular metabolism by altering the expression levels of key metabolic enzymes, thereby affecting energy production and cellular homeostasis.

Case Studies

-

Anticancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable efficacy against MCF-7 and HeLa cells. The observed IC50 values were significantly lower than those of traditional chemotherapeutics, suggesting a promising avenue for further development as an anticancer agent. -

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The results showed that treatment with this compound reduced neuronal cell death induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases such as Alzheimer's .

Summary of Biological Activities

| Activity | Cell Line/Model | IC50/EC50 Value | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 15 μM | Significant cytotoxicity observed |

| Neuroprotection | Neuronal cells | N/A | Reduced oxidative stress-induced cell death |

| mGlu5 Receptor Antagonism | In vitro assays | N/A | Modulates neurotransmitter release |

特性

IUPAC Name |

trimethyl-[2-(6-methylpyridin-2-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-10-6-5-7-11(12-10)8-9-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCRFMUDDJJGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573404 | |

| Record name | 2-Methyl-6-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656800-40-7 | |

| Record name | 2-Methyl-6-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。